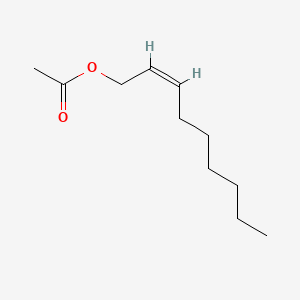

(Z)-Non-2-enyl acetate

説明

Significance in Biological Communication Systems

Pheromones are fundamental to the survival and reproduction of many species, orchestrating behaviors such as mating, aggregation, and alarm signaling. wikipedia.orgresearchgate.net (Z)-Non-2-enyl acetate (B1210297), as a constituent of this chemical language, plays a role in these vital communication networks. ontosight.ai While research into every specific compound is ongoing, the significance of related acetate esters is well-documented, providing a framework for understanding the role of (Z)-Non-2-enyl acetate.

The biological activity of a pheromone is often not due to a single molecule but a precise blend of several compounds. wikipedia.org The specificity of this blend, including the ratios of major and minor components, is what ensures species-specific communication and reproductive isolation. Research on carposinid moths, for example, has explored the antennal responses to various ester analogues. Studies have shown that compounds structurally related to this compound, such as (Z)-non-2-enyl nonanoate, can elicit electrophysiological responses in the antennae of these moths, indicating that the insect's olfactory system is tuned to detect molecules with this specific carbon backbone and functional group. acs.org

The detection of these volatile signals is a marvel of biological engineering. Insects possess specialized olfactory systems, with receptors on their antennae that can detect pheromones in minute concentrations from a distance. wikipedia.org Once a pheromone like an acetate ester binds to a receptor, it triggers a nerve impulse that leads to a specific behavioral response, such as flight towards the signal's source. wikipedia.org To maintain the sensitivity of this system, insects have evolved enzymes, like antennal esterases in moths, that rapidly degrade the pheromone molecules after detection. nih.gov

Overview of Ester Pheromones in Entomological Contexts

Ester-functionalized compounds represent one of the most widespread and significant classes of insect pheromones, particularly within the order Lepidoptera. nih.govjst.go.jp The majority of identified moth sex pheromones are composed of straight-chain unsaturated fatty acids, or their derivative alcohols, aldehydes, and, most commonly, acetates. wikipedia.orgnih.gov These molecules typically feature a chain length of 10 to 18 carbon atoms. nih.gov

The biosynthesis of these pheromones is often linked to fatty acid metabolism. wikipedia.org Insects modify common fatty acids through a series of enzymatic steps, including desaturation (to create double bonds) and chain-shortening, followed by reduction to an alcohol and subsequent acetylation to form the final ester pheromone. This biosynthetic pathway allows for the creation of a vast diversity of chemical structures from common precursors, contributing to the species-specificity of the signals.

The importance of acetate esters in insect communication is highlighted by their prevalence across numerous species. The specific structure, including the length of the carbon chain, and the position and configuration (Z or E) of the double bonds, are critical for their biological function.

Table 1: Examples of Acetate Ester Pheromones in Lepidoptera

| Pheromone Component | Insect Species |

| (Z)-11-Hexadecenyl acetate | Variegated cutworm (Peridroma saucia) scispace.com, Diamondback moth (Plutella xylostella) nih.gov |

| (Z)-9-Tetradecenyl acetate | Variegated cutworm (Peridroma saucia) scispace.com, Asparagus moth (Parahypopta caestrum) researchgate.netd-nb.info |

| (Z)-7-Dodecenyl acetate | Cabbage looper (Trichoplusia ni) researchgate.net |

| (Z)-dodec-9-enyl acetate | Grapeberry moth (Eupoecilia ambiguella) herts.ac.uk |

| (Z)-12-Tetradecenyl acetate | Oriental corn borer (Ostrinia furnacalis) tandfonline.com |

| (Z)-7-tetradecenyl acetate | Asparagus moth (Parahypopta caestrum) researchgate.netd-nb.info |

| (Z)-5-tetradecenyl acetate | Asparagus moth (Parahypopta caestrum) researchgate.netd-nb.info |

| (Z)-3-Hexenyl acetate | A host plant volatile that can act as a host plant attractant and synergize or inhibit pheromone response. nih.govebi.ac.uk |

This table is for illustrative purposes and is not exhaustive.

In many cases, a single compound is not sufficient to elicit the full behavioral response. For instance, the sex pheromone of the variegated cutworm, Peridroma saucia, is a blend of (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate. scispace.com Similarly, the asparagus moth, Parahypopta caestrum, requires a specific blend of three different acetate esters—(Z)-9-tetradecenyl acetate, (Z)-7-tetradecenyl acetate, and (Z)-5-tetradecenyl acetate—for effective male attraction. d-nb.info This reliance on precise mixtures underscores the complexity and specificity of chemical communication in the entomological world.

Sufficient scientific literature and research findings to construct the requested article on "this compound" are not available. Searches for the biological and ecological roles of this specific compound as an insect pheromone, including its function in Lepidoptera, its influence on insect behavior, and its olfactory processing, did not yield the detailed information required to adhere to the provided outline.

The existing research on insect chemical communication focuses on other acetate esters, such as (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate, which have been widely identified as key pheromone components in numerous species, particularly within the order Lepidoptera. researchgate.netphytojournal.com However, this body of research does not extend to "this compound."

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on "this compound" that strictly follows the user's detailed outline regarding its role in interspecific communication, behavioral responses, and chemoreception in insects.

Structure

3D Structure

特性

CAS番号 |

41453-57-0 |

|---|---|

分子式 |

C11H20O2 |

分子量 |

184.27 g/mol |

IUPAC名 |

[(Z)-non-2-enyl] acetate |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h8-9H,3-7,10H2,1-2H3/b9-8- |

InChIキー |

WFCCNPHGLLPSDJ-HJWRWDBZSA-N |

異性体SMILES |

CCCCCC/C=C\COC(=O)C |

正規SMILES |

CCCCCCC=CCOC(=O)C |

製品の起源 |

United States |

Biological Roles and Ecological Significance of Z Non 2 Enyl Acetate

Chemoreception and Olfactory Processing of (Z)-Non-2-enyl Acetate (B1210297)

Pheromone Receptor Neuron Activation

Specific research detailing the activation of pheromone receptor neurons by (Z)-Non-2-enyl acetate, including identification of responsive olfactory sensory neurons (OSNs) or specific olfactory receptors (ORs), is not available in the reviewed scientific literature.

Olfactory Pathway Mechanisms and Signal Transduction

There is no specific information available describing the olfactory pathway mechanisms and signal transduction cascade initiated by the binding of this compound to a receptor. General olfactory signal transduction in insects typically involves G-protein coupled receptors leading to ion channel activation and depolarization of the neuron, but the specific components and dynamics related to this compound have not been documented.

Ecological Impacts and Interactions Mediated by this compound

Detailed studies on the specific ecological impacts and interactions mediated by this compound, such as its role in mate location, aggregation, or as an attractant for specific insect species, are not present in the current body of scientific literature.

Biosynthesis and Metabolic Pathways of Z Non 2 Enyl Acetate

Precursor Identification and Biogenetic Elucidation

The biosynthesis of fatty acid-derived pheromones originates from the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18). frontiersin.orgfrontiersin.org This initial step is catalyzed by the enzymes acetyl-CoA carboxylase and fatty acid synthase (FAS). frontiersin.org These common fatty acids serve as the fundamental building blocks that are subsequently modified to produce the final pheromone component.

For a C9 compound like (Z)-Non-2-enyl acetate (B1210297), the C16 or C18 precursors must undergo chain-shortening. This process is accomplished through a limited number of β-oxidation cycles. researchgate.netoup.com In pheromone biosynthesis, this pathway does not proceed to complete degradation but is controlled to terminate after a specific number of cycles, yielding an acyl-CoA of the required chain length. oup.com For instance, the production of C12 and C14 pheromones in the yeast Yarrowia lipolytica has been achieved by engineering the β-oxidation pathway. oup.com It is through such a mechanism that a C9 acyl intermediate for (Z)-Non-2-enyl acetate would be generated from a longer-chain fatty acid precursor.

| Precursor Type | Compound Name | Typical Chain Length | Role in Biosynthesis |

| Primary Fatty Acid | Palmitic Acid | C16 | Initial saturated fatty acid precursor derived from de novo synthesis. frontiersin.orgfrontiersin.org |

| Primary Fatty Acid | Stearic Acid | C18 | Initial saturated fatty acid precursor derived from de novo synthesis. frontiersin.orgfrontiersin.org |

| Intermediate | Acyl-CoA | C10-C18 | Fatty acid activated for enzymatic modification (desaturation, reduction). frontiersin.org |

Enzymatic Steps in Pheromone Production Pathways

The conversion of a saturated fatty acid precursor into a specific unsaturated acetate like this compound involves a precise sequence of enzymatic reactions. These reactions are typically catalyzed by enzymes specifically expressed in the pheromone glands of female moths. researchgate.netnih.gov

The general biosynthetic sequence is as follows:

Desaturation: A specific desaturase enzyme introduces a double bond at a precise position and with a specific geometry (Z or E) into the fatty acyl-CoA chain. frontiersin.orgbiologists.com

Chain-Shortening: As noted previously, controlled β-oxidation shortens the carbon chain to the required length. oup.com

Reduction: A fatty acyl-CoA reductase (FAR) reduces the acyl-CoA functional group to the corresponding fatty alcohol. nih.govfrontiersin.org FARs often exhibit substrate specificity that contributes to the final pheromone blend of a species. nih.gov

Acetylation: An acetyltransferase (AT), systematically an acetyl-CoA:fatty alcohol acetyltransferase, catalyzes the final step, transferring an acetyl group from acetyl-CoA to the fatty alcohol to form the acetate ester. nih.govcuni.cz

While many desaturases and FARs have been identified and characterized, the specific acetyltransferases responsible for acetate pheromone production in insects have been more challenging to identify. nih.govcsic.es However, studies have successfully used non-insect acetyltransferases, such as the yeast enzyme ATF1, to efficiently convert insect pheromone alcohols into acetates in engineered systems, demonstrating the viability of this final step. nih.gov

| Enzyme Class | Enzyme Name | Function |

| Fatty Acid Synthase (FAS) | Fatty Acid Synthase Complex | Catalyzes the de novo synthesis of saturated fatty acids (e.g., palmitic acid). frontiersin.org |

| Desaturase | Acyl-CoA Desaturase | Introduces a double bond at a specific position and stereochemistry (e.g., Δ9, Δ11). biologists.comnih.gov |

| Reductase | Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. frontiersin.orgnih.gov |

| Acetyltransferase | Acetyl-CoA:Fatty Alcohol Acetyltransferase (AT) | Transfers an acetyl group to the fatty alcohol, forming the final acetate ester. nih.govcuni.cz |

Stereoselective Enzymatic Transformations in Z-Alkene Formation

The formation of the (Z) or cis configuration of the double bond in this compound is a critical step for its biological activity and is controlled by the stereoselectivity of the enzymes involved. The key enzymes responsible for this are the acyl-CoA desaturases. nih.gov

Pheromone gland desaturases have evolved to exhibit remarkable specificity in terms of the position (regiospecificity) and geometry (stereospecificity) of the double bond they create. nih.gov For example, different moth species possess desaturases that specifically produce Z-isomers, such as Δ9 and Δ11 desaturases, which are crucial for generating the precursors to many common pheromones. pnas.orgnih.gov The synthesis of Z-alkenes is a common outcome of these enzymatic reactions in insect pheromone biosynthesis. uni-duesseldorf.de In some cases, a single, multifunctional desaturase can perform several different desaturation steps required for a complex pheromone backbone. nih.gov

While desaturation is the primary determinant of the Z/E geometry, subsequent enzymes can also exhibit stereoselectivity. Studies in some moth species have shown that the acetyltransferase enzyme can have a preference for the Z-isomer of the fatty alcohol precursor, ensuring the final pheromone blend has the correct isomeric ratio. cuni.cz

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of insect pheromones is a tightly regulated process, often controlled by hormonal signals to ensure production coincides with the appropriate time for mating. The primary regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov

The binding of PBAN to its receptor on the pheromone gland cell membrane initiates a signal transduction cascade. nih.gov This cascade typically involves an increase in intracellular calcium (Ca2+), which then activates downstream pathways. nih.gov In species that produce acetate esters like Ostrinia furnacalis, PBAN signaling is thought to regulate an early step in the pathway, promoting the conversion of acetate into palmitic acid by acting on enzymes like acetyl-CoA carboxylase (ACC). nih.gov

In other moths, the Ca2+ signal can activate enzymes like calcineurin and calmodulin-dependent kinases, which in turn regulate the activity of key biosynthetic enzymes such as fatty acyl reductases (FARs), controlling the final steps of pheromone production. nih.gov Epigenetic and circadian clock mechanisms have also been shown to regulate the expression of genes involved in the biosynthesis of other volatile compounds in nature, suggesting that similar complex regulatory networks may be involved in pheromone production. mdpi.com

Biotransformation and Degradation within Biological Systems

The perception of a pheromone signal must be transient to allow the insect to respond to changes in the signal's concentration and location. This requires rapid degradation of the pheromone molecules once they have bound to receptors. For acetate esters, this degradation is primarily achieved through enzymatic hydrolysis.

Studies have identified carboxylesterases (CXEs) and lipases expressed in insect antennae that are capable of hydrolyzing pheromone acetates back into their constituent alcohol and acetic acid. researchgate.net For example, in the moth Spodoptera littoralis, two esterases, SlCXE7 and SlCXE10, have been shown to efficiently hydrolyze acetate pheromones. researchgate.net This enzymatic degradation effectively terminates the signal and clears the receptor for subsequent detection. researchgate.net The degradation of such molecules can be sequential, with the two distinct chemical moieties (the fatty alcohol chain and the acetate group) being processed separately by metabolic systems. europa.eu

Advanced Synthetic Methodologies for Z Non 2 Enyl Acetate and Z Alkenes

Challenges in Stereoselective Z-Alkene Synthesis

The synthesis of Z-alkenes is a persistent challenge primarily because the Z-isomer is thermodynamically less stable than its E-counterpart due to greater steric hindrance between substituents on the same side of the double bond. nih.govresearchgate.net Consequently, many equilibrium-controlled reactions and synthetic methods naturally favor the formation of the more stable E-product. researchgate.net Achieving high Z-selectivity requires kinetically controlled reactions that proceed through a transition state leading preferentially to the desired isomer. Key difficulties in the field include overcoming this thermodynamic penalty, preventing subsequent isomerization of the desired Z-product to the E-isomer, and developing catalysts that can effectively control the stereochemical outcome across a wide range of substrates. researchgate.netnih.gov Even well-established methods like the Wittig reaction require careful selection of reagents and conditions to ensure Z-selectivity. nih.gov

Catalytic Approaches to (Z)-Non-2-enyl Acetate (B1210297) Synthesis

Catalytic methods offer powerful and atom-economical routes to Z-alkenes. By carefully designing catalysts and controlling reaction conditions, chemists can steer reactions toward the kinetic Z-product.

One of the most reliable methods for synthesizing Z-alkenes is the partial hydrogenation of alkynes. This process involves the syn-addition of one equivalent of hydrogen across the carbon-carbon triple bond. wikipedia.org

The classic method employs Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and "poisoned" with lead salts and quinoline. wikipedia.org The poison deactivates the catalyst just enough to prevent over-reduction of the resulting alkene to an alkane, while the solid support facilitates the syn-addition of hydrogen, leading exclusively to the Z-alkene. wikipedia.org

Modern advancements have introduced a variety of transition-metal catalysts that offer improved selectivity, functional group tolerance, and milder reaction conditions. These systems often utilize metals such as nickel, cobalt, manganese, and iridium, providing alternatives to traditional palladium-based catalysts. nih.govorganic-chemistry.org For instance, specific nickel and cobalt complexes have been developed for stereodivergent transfer hydrogenation, where tuning the catalyst and conditions can selectively yield either the Z- or E-alkene from the same alkyne precursor. organic-chemistry.org

| Catalyst System | Description | Selectivity | Reference |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Heterogeneous catalyst for the syn-hydrogenation of alkynes using H₂ gas. | Exclusively Z-alkene | wikipedia.org |

| Ni(NO₃)₂ Nanoparticles | A simple nickel salt precursor forms active nanoparticles for semi-hydrogenation. | High Z-selectivity (Z/E >99:1) | nih.gov |

| Cobalt Pincer Complex | Cobalt-catalyzed stereodivergent transfer hydrogenation allows access to Z-alkenes. | High Z-selectivity | organic-chemistry.org |

| Unsupported Nanoporous Gold (AuNPore) | Heterogeneous gold catalyst using formic acid as a hydrogen donor for transfer semihydrogenation. | High Z-selectivity | organic-chemistry.org |

The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. organic-chemistry.orgnih.gov The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

For the synthesis of Z-alkenes, non-stabilized ylides (where the group attached to the carbanion is typically an alkyl group) are employed. organic-chemistry.orgwikipedia.org The reaction proceeds through a kinetically controlled pathway involving a four-membered oxaphosphetane intermediate. organic-chemistry.org The rapid and irreversible formation of this intermediate from non-stabilized ylides leads predominantly to the Z-alkene. organic-chemistry.org To maximize Z-selectivity, reactions are often run under salt-free conditions, as lithium salts can lead to equilibration of intermediates, eroding the stereoselectivity. organic-chemistry.org

While the fundamental principle remains the same, modern applications focus on optimizing reaction conditions and developing new phosphine (B1218219) reagents to enhance the reliability and scope of Z-selective olefination. nih.gov This includes the use of specific bases and solvent systems to favor the kinetic pathway. organic-chemistry.orglibretexts.org

| Ylide Type | Typical Substituent (R) | Reaction Characteristics | Predominant Product | Reference |

|---|---|---|---|---|

| Non-stabilized (Reactive) | Alkyl, H | Kinetically controlled, rapid oxaphosphetane formation. | (Z)-Alkene | organic-chemistry.orgwikipedia.org |

| Semi-stabilized | Aryl, Vinyl | Intermediate reactivity, often results in poor selectivity. | Mixture of E/Z | wikipedia.org |

| Stabilized | Ester, Ketone, CN | Thermodynamically controlled, reversible initial step. | (E)-Alkene | organic-chemistry.orgwikipedia.org |

Olefin metathesis has emerged as a highly versatile method for forming carbon-carbon double bonds. nih.gov While early catalysts generally favored the formation of the thermodynamic E-alkene, significant progress has been made in developing catalysts that exhibit high Z-selectivity.

Z-selective cross-metathesis is typically achieved using molybdenum- or tungsten-based Schrock-type catalysts. u-tokyo.ac.jpresearchgate.net These catalysts feature sterically bulky ligands that create a constrained environment around the metal center. This steric hindrance directs the incoming olefin substrates into a specific orientation within the metallacyclobutane intermediate, which kinetically favors the formation of the Z-alkene. u-tokyo.ac.jp By carefully tuning the steric and electronic properties of the catalyst's ligands, high levels of Z-selectivity (>98%) can be achieved for a variety of substrates, including those used in the synthesis of complex natural products. nih.govresearchgate.netrepec.org A common strategy to enhance selectivity involves performing the reaction under reduced pressure to remove the volatile ethylene (B1197577) byproduct, which can suppress side reactions that lead to isomerization. nih.govu-tokyo.ac.jp

| Catalyst Type | Key Feature | Mechanism for Z-Selectivity | Typical Substrates | Reference |

|---|---|---|---|---|

| Molybdenum-based Schrock Catalysts | Sterically demanding aryloxide and imido ligands. | Steric repulsion in the metallacyclobutane intermediate disfavors the pathway to the E-alkene. | Terminal enol ethers, allylic amides. | nih.govu-tokyo.ac.jprepec.org |

| Tungsten-based Schrock Catalysts | Similar design principles to Mo-based catalysts. | Kinetically controlled formation of the Z-isomer via sterically biased transition states. | Terminal alkenes. | u-tokyo.ac.jp |

Photochemical and Photocatalytic Isomerization for Z-Alkenes

An alternative approach to Z-alkene synthesis is the isomerization of the more readily available E-isomer using light. Photochemical methods can overcome the thermodynamic preference for the E-alkene by accessing excited states with different energy profiles. acs.orgnih.gov

E-to-Z isomerization can be achieved by direct irradiation, but a more controlled and widely applicable method involves the use of a photosensitizer. acs.orgresearchgate.net In this process, a photocatalyst or sensitizer (B1316253) absorbs light and is promoted to an excited triplet state. Through a process called triplet energy transfer, this energy is then passed to an E-alkene molecule. researchgate.netresearchgate.net

The resulting triplet-state alkene has a twisted geometry around the carbon-carbon bond, and upon decaying back to the ground state, it can form either the E or Z isomer. By carefully selecting a sensitizer with an appropriate triplet energy, it is possible to selectively excite the E-alkene while minimizing excitation of the Z-alkene, thereby shifting the photostationary state (the equilibrium mixture under irradiation) in favor of the desired Z-product. acs.orgresearchgate.net This contra-thermodynamic process has been successfully applied to various activated olefins using catalysts like fac-Ir(ppy)₃ and other small organic molecules. researchgate.netmdpi.com

| Technique | Mechanism | Key Components | Advantages | Reference |

|---|---|---|---|---|

| Direct Irradiation | Direct absorption of a photon by the alkene promotes it to an excited state where C=C bond rotation can occur. | UV light source, alkene substrate. | Operationally simple. | acs.orgnih.gov |

| Photosensitization (Energy Transfer) | A sensitizer absorbs light and transfers its triplet energy to the E-alkene, facilitating isomerization. | Visible light source, photosensitizer (e.g., fac-Ir(ppy)₃, organic dyes), alkene substrate. | Allows use of lower-energy visible light; can be tuned to favor Z-isomer formation. | researchgate.netresearchgate.netmdpi.com |

Development of Sustainable Photoreactor Systems for Z-Alkene Production

The quest for environmentally benign synthetic methods has spurred the development of innovative photoreactor systems for producing Z-alkenes. qs-gen.com A significant advancement is the creation of a closed-loop recycling photoreactor that enhances the efficiency of E-to-Z photoisomerization. qs-gen.com This system utilizes high-performance liquid chromatography (HPLC) technology to continuously recycle samples, representing a sustainable and eco-friendly approach to chemical production. qs-gen.com

Photoisomerization, a process where light absorption induces a structural change from one isomer to another, can provide high yields of Z-alkenes where traditional thermodynamic methods fail. qs-gen.com Photosensitizers, which absorb light energy and transfer it to the reactant, are crucial for these reactions. qs-gen.com One notable approach involves immobilizing the photosensitizer in an ionic liquid within a continuous-flow system, allowing for its continuous recycling through phase separation. qs-gen.com

In a recent Japanese study, researchers adapted a recycling photoreactor, originally designed for chiral molecule separation, for E-to-Z photoisomerization. qs-gen.com The system consists of a photocatalyst immobilized on a resin and an HPLC column for separation. qs-gen.com By identifying an optimal photosensitizer and immobilizing it, the researchers achieved good yields of the desired Z-alkenes after multiple cycles. qs-gen.com This method is highlighted as a promising and efficient alternative for sustainable Z-alkene production due to the continuous closed-loop recycling of materials. qs-gen.com

Furthering the green chemistry approach, protocols for visible light-promoted photocatalytic E→Z isomerization under metal-free conditions have been developed. rsc.org These methods are operationally simple and clean, allowing for the synthesis of a diverse range of both electron-rich and electron-deficient Z-alkenes. rsc.org An organocatalytic system using a photoinduced electron donor-acceptor (EDA) complex also provides a mild and metal-free pathway to various Z-alkenes. nih.gov

Table 1: Comparison of Sustainable Photoreactor Systems for Z-Alkene Synthesis

| Feature | Closed-Loop HPLC System qs-gen.com | Immobilized Ionic Liquid System qs-gen.com | Metal-Free Visible Light System rsc.org | Organocatalytic EDA Complex System nih.gov |

|---|---|---|---|---|

| Principle | E-to-Z Photoisomerization with HPLC recycling | E-to-Z Photoisomerization with phase separation recycling | Visible light-promoted photocatalytic isomerization | Photoinduced electron donor-acceptor complex formation |

| Key Component | Immobilized photosensitizer on resin | Photosensitizer in ionic liquid | Organic dye or aromatic keto compound | Organophotocatalyst (e.g., 4-CzIPN) |

| Sustainability | High (continuous closed-loop recycling) | High (continuous recycling) | High (metal-free, visible light) | High (metal-free, mild conditions) |

| Efficiency | Good yields after 4-10 cycles | Effective for continuous flow | Good for diverse functional groups | Efficient energy transfer for isomerization |

Regio- and Stereocontrol in Functionalized (Z)-Non-2-enyl Acetate Synthesis

Synthesizing Z-alkenes that incorporate a tertiary allylic stereocenter with an adjacent reactive functional group is a significant synthetic hurdle. nih.gov Even the Wittig reaction, a widely used method for Z-alkene construction, has limitations when applied to these complex structural motifs. nih.gov New strategies are required to control both the geometry of the double bond and the stereochemistry of the allylic center, which is crucial for producing functionalized analogs of this compound.

A novel methodology has been developed for the Z-selective synthesis of functionalized chiral alkenes by using readily available alkene-derived phosphines as alternatives to traditional alkylating reagents in the Wittig olefination. nih.govrug.nlresearchgate.net This approach opens up new retrosynthetic pathways for creating functionalized disubstituted alkenes. nih.govresearchgate.net The process involves the selective substitution of alkene-derived phosphines to form corresponding phosphonium (B103445) salts, where increased acidity promotes the Wittig olefination path to selectively yield the Z-isomer. researchgate.net

Another powerful strategy for Z-selective allylic functionalization employs thianthrenium salts. nih.gov In this method, alkenes are first converted into thianthrenium electrophiles. nih.gov Subsequent treatment with a base and a nucleophile results in allylic functionalized products with high regioselectivity and Z-selectivity. nih.gov Mechanistic studies have revealed that the reaction proceeds through a rate- and stereodetermining allylic deprotonation of an alkenylthianthrenium intermediate. nih.govchemrxiv.org This step generates a Z-allylic thianthrenium ylide whose stereochemistry is locked. nih.gov This ylide is then protonated to form a Z-allylic thianthrenium electrophile, which is regioselectively substituted by the nucleophile, translating the Z-configuration of the ylide into the final product. nih.govchemrxiv.org

Table 2: Methodologies for Regio- and Stereocontrolled Z-Alkene Functionalization

| Methodology | Key Reagent/Intermediate | Mechanism Highlights | Control Elements |

|---|---|---|---|

| Modified Wittig Olefination nih.govresearchgate.net | Alkene-derived phosphines | Formation of specific phosphonium salts to promote Z-selective olefination. | The structure of the phosphine reagent dictates the Z-selectivity. |

| Thianthrenium Salt Chemistry nih.govchemrxiv.org | Alkenylthianthrenium salts | Rate- and stereodetermining allylic deprotonation forms a configurationally stable Z-ylide. | Non-bonding interactions in the deprotonation transition state control Z-selectivity. |

Novel Reagents and Catalysts for Enhanced Z-Selective Synthesis

The development of new catalysts has been instrumental in advancing Z-selective alkene synthesis. Catalyst-controlled stereoselective olefin metathesis, in particular, has seen pivotal progress through the design of specialized molybdenum, tungsten, and ruthenium complexes. nih.govresearchgate.net

Molybdenum monoaryloxide chloride complexes have proven effective in producing higher-energy Z-isomers of trifluoromethyl-substituted alkenes via cross-metathesis. nih.gov These catalysts also significantly improve the efficiency and Z-selectivity of transformations involving typically challenging substrates like Z-1,2-dichloroethene. nih.gov Similarly, stereogenic-at-Mo complexes are highly effective for Z-selective olefin metathesis. nih.gov The fluxional nature of these complexes, which lack rigid bidentate ligands, allows the metal alkylidenes to adapt during the catalytic cycle, leading to high Z-selectivity. nih.gov The preference for Z-alkene formation is attributed to the ability of a large monodentate aryloxide ligand to rotate, orienting the incoming olefin in a way that favors the syn-conformation leading to the Z-product. nih.gov

Ruthenium-based catalysts have also been engineered for high Z-selectivity. researchgate.net The development of chelated ruthenium catalysts featuring N-heterocyclic carbene (NHC) ligands has led to highly Z-selective olefin metathesis. researchgate.net A convenient synthesis for these catalysts involves an intramolecular C-H bond activation of the NHC ligand, which forms the specific chelate structure required for stereocontrolled metathesis. researchgate.net These novel ruthenium catalysts demonstrate enhanced stability and outstanding stereoselectivity across a broad range of substrates. researchgate.net

Table 3: Performance of Novel Catalysts in Z-Selective Synthesis

| Catalyst Type | Metal Center | Key Features | Z-Selectivity | Applications |

|---|---|---|---|---|

| Monoaryloxide Chloride Complexes nih.gov | Molybdenum | High activity and selectivity for challenging substrates. | High | Synthesis of biologically active molecules and trifluoromethyl analogues. |

| Stereogenic-at-Mo Complexes nih.gov | Molybdenum | Fluxional nature, large monodentate aryloxide ligand. | High | Ring-opening/cross-metathesis (ROCM) and homocoupling of terminal olefins. |

| Chelated NHC Complexes researchgate.net | Ruthenium | Chelating N-heterocyclic carbene (NHC) ligand, enhanced stability. | Up to 94/6 (Z/E) | Broad substrate scope and diverse synthetic transformations. |

Analytical Chemistry Techniques for Z Non 2 Enyl Acetate Research

Extraction and Sample Preparation from Biological Matrices

The initial and one of the most critical stages in the analysis of (Z)-Non-2-enyl acetate (B1210297) from biological sources, such as insects, is the efficient extraction and preparation of the sample. Given that pheromones are typically present in minute quantities, highly sensitive and meticulous techniques are required to isolate the compound from the complex biological matrix without degradation or contamination.

Commonly employed methods include:

Solvent Extraction: This traditional method involves the direct extraction of pheromone glands or whole bodies of insects using an organic solvent. Hexane is a frequently used solvent due to its volatility and ability to dissolve nonpolar compounds like acetate esters. The resulting extract is then concentrated to a smaller volume before analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for volatile compounds like (Z)-Non-2-enyl acetate. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the biological sample (e.g., a calling female insect) or directly to the gland. The pheromone adsorbs onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This method minimizes sample handling and reduces the risk of contamination.

Headspace Adsorption: In this technique, purified air is passed over the biological source, and the entrained volatile compounds, including this compound, are trapped on an adsorbent material such as Porapak Q or Tenax. The trapped compounds are subsequently eluted with a small volume of solvent or thermally desorbed for analysis. pnas.org This dynamic collection method can provide a more accurate representation of the pheromone blend as it is naturally released by the insect. pnas.org

A comparative overview of these extraction techniques is presented in the table below.

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Dissolving the pheromone from the biological matrix into a liquid solvent. | Relatively simple and can extract large quantities if available. | Co-extraction of non-volatile lipids and other interfering compounds; potential for sample contamination. |

| SPME | Adsorption of volatile analytes onto a coated fiber. | Solvent-free, sensitive, and minimizes sample handling. pnas.org | Fiber capacity can be limited; competition for adsorption sites by other volatiles. |

| Headspace Adsorption | Trapping of volatiles from the air onto a solid adsorbent. | Provides a profile of naturally emitted volatiles; can be used for continuous sampling. pnas.org | Can be more complex to set up; potential for breakthrough of highly volatile compounds. |

Chromatographic Separation Techniques for Pheromone Analysis

Chromatography is an indispensable tool for the separation and analysis of complex mixtures of semiochemicals. Gas chromatography is the most widely used technique for the analysis of volatile compounds like this compound.

Gas Chromatography (GC) for this compound Quantification

Gas chromatography is the cornerstone for the separation and quantification of volatile insect pheromones. nih.gov In GC, the volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.

For the analysis of this compound, a nonpolar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically employed. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and its wide linear range. nih.gov Quantification is achieved by comparing the peak area of the analyte to that of an internal or external standard of a known concentration.

A typical set of GC-FID parameters for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness EC-5 capillary column |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Injector Temperature | 270°C |

| Oven Program | Initial temperature 50°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270°C |

Chiral Chromatography for Stereoisomer Separation

Chirality plays a critical role in the biological activity of many insect pheromones, where often only one specific stereoisomer is active. nih.gov Chiral chromatography is a specialized technique used to separate enantiomers (mirror-image isomers) and diastereomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. chiraltech.com

It is important to note that this compound is an achiral molecule as it does not possess a chiral center. Therefore, it does not exist as enantiomers, and chiral chromatography is not necessary for its analysis. However, the "Z" in its name refers to its geometric isomerism around the carbon-carbon double bond. The separation of geometric isomers (E/Z or cis/trans) is readily achieved using standard gas chromatography, as described in the previous section, due to their different physical properties.

In the broader context of pheromone analysis, if a chiral center were present in the molecule, a chiral GC column, often containing a cyclodextrin-based stationary phase, would be essential to separate the stereoisomers and determine the enantiomeric or diastereomeric composition of the pheromone. chiraltech.com

Spectrometric Identification and Structural Characterization

While chromatography is excellent for separation and quantification, spectrometric techniques are required for the definitive identification and structural elucidation of the separated compounds.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification of unknown compounds. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides a "fingerprint" that can be used to elucidate the structure of the compound.

For alkenyl acetates like this compound, a characteristic fragmentation in electron ionization (EI) mass spectrometry is the loss of an acetic acid molecule (CH₃COOH), which corresponds to a neutral loss of 60 Da from the molecular ion. acs.orglibretexts.org Another common fragmentation is the loss of the acetoxy group (CH₃COO•), resulting in a peak at [M-59]⁺. The molecular ion peak (M⁺) for this compound would be at m/z 184.

The table below summarizes the expected key ions in the mass spectrum of this compound.

| Ion | m/z | Description |

| [M]⁺ | 184 | Molecular Ion |

| [M - CH₃COOH]⁺ | 124 | Loss of acetic acid |

| [M - CH₃COO]⁺ | 125 | Loss of the acetoxy radical |

| [CH₃CO]⁺ | 43 | Acylium ion (often the base peak for acetates) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the confirmation of stereochemistry. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

For this compound, ¹H NMR is particularly useful for confirming the Z configuration of the double bond. The coupling constant (J-value) between the two vinylic protons (at C2 and C3) is characteristic of the geometry. For a Z (cis) isomer, the ³JHH coupling constant is typically in the range of 6-12 Hz, whereas for an E (trans) isomer, it is larger, usually 12-18 Hz. creative-biostructure.com Additionally, Nuclear Overhauser Effect (NOE) spectroscopy can be used to definitively establish the spatial proximity of the protons across the double bond, confirming the Z geometry. nih.gov

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H1' (CH₃CO) | ~2.05 | singlet | - |

| H1 | ~4.58 | doublet | ~6.5 |

| H2 | ~5.55 | multiplet | - |

| H3 | ~5.45 | multiplet | - |

| H4 | ~2.01 | quartet | ~7.0 |

| H5-H8 | ~1.2-1.4 | multiplet | - |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1' (CH₃C O) | ~21.0 |

| C2' (C O) | ~171.0 |

| C1 | ~58.4 |

| C2 | ~124.5 |

| C3 | ~134.0 |

| C4 | ~27.5 |

| C5-C8 | ~22.6 - 31.7 |

Hyphenated Techniques for Comprehensive Profiling of Pheromone Blends

The comprehensive analysis of complex semiochemical mixtures, such as the pheromone blend of the Mediterranean fruit fly (Ceratitis capitata), which contains this compound, necessitates advanced analytical approaches. Hyphenated techniques, which couple a separation method with a sensitive detection or identification method, are indispensable tools for this purpose. These techniques provide a multi-dimensional view of the pheromone blend, allowing for both the chemical identification of its constituents and the determination of their biological relevance.

The primary challenge in pheromone research is twofold: first, to separate and identify compounds that are often present in minute quantities within a complex matrix of other volatile organic compounds (VOCs), and second, to discern which of these compounds are biologically active. For volatile compounds like this compound and its associated pheromone components, the most powerful and widely used hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennographic Detection (GC-EAD). nih.govsenasica.gob.mx

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the chemical characterization of pheromone blends. In this technique, the volatile extract from an insect is injected into a gas chromatograph. The GC column separates the individual compounds based on their physicochemical properties, such as boiling point and polarity. As each separated compound elutes from the column, it enters a mass spectrometer. The MS ionizes the molecules and fragments them in a predictable pattern, generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Research on the male-produced pheromone of Ceratitis capitata has utilized headspace trapping techniques to collect the emitted volatiles, followed by GC-MS analysis for identification. senasica.gob.mxnih.gov These analyses have revealed a highly complex blend, with studies identifying over 50 distinct chemical compounds. senasica.gob.mx This mixture is not limited to one class of chemicals but includes a variety of esters, terpenes, alcohols, and other organic molecules. nih.gov The power of GC-MS lies in its ability to resolve this complex mixture and provide definitive structural identification for each component, which is the foundational step in understanding the composition of the pheromone signal.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

While GC-MS identifies the chemical components of a blend, it does not provide information on their biological function. GC-EAD is a specialized hyphenated technique designed to bridge this gap by using the insect's own antenna as a highly sensitive and specific biological detector.

In a GC-EAD system, the effluent from the GC column is split into two paths. One path leads to a conventional detector (like a Flame Ionization Detector, FID), producing a standard chromatogram. The other path is directed over an excised insect antenna mounted between two electrodes. When a compound that the insect can smell (an olfactorily active compound) passes over the antenna, it triggers a measurable change in the antenna's electrical potential. This electrophysiological response is recorded as a peak on an electroantennogram. By comparing the timing of the GC-FID peaks with the EAG response peaks, researchers can pinpoint exactly which compounds in the blend are detected by the insect. nih.gov

Studies on C. capitata have effectively used GC-EAD to screen the numerous compounds identified by GC-MS. nih.govsenasica.gob.mx This approach has demonstrated that not all compounds present in the male's volatile emissions are biologically active. For instance, out of dozens of identified chemicals, GC-EAD analysis revealed that a specific subset consistently elicits electrophysiological responses from the antennae of female flies. nih.govnih.gov Interestingly, research has shown that there is not always a correlation between the abundance of a compound in the blend and the magnitude of the antennal response it elicits. senasica.gob.mx Some major components may only cause a small response, while some trace compounds can trigger a very strong one, highlighting the importance of GC-EAD in identifying the most crucial signaling molecules. senasica.gob.mx

The combination of GC-MS and GC-EAD provides a comprehensive profile of a pheromone blend. GC-MS delivers the chemical inventory, while GC-EAD filters this list to identify the biologically relevant components, such as this compound, that constitute the true language of chemical communication for the species.

Interactive Data Table: Selected EAD-Active Compounds in the Ceratitis capitata Male Pheromone Blend

The following table summarizes research findings on several compounds identified in the male medfly's volatile emissions that have been shown to elicit electrophysiological responses in the antennae of conspecifics.

Structure Activity Relationship Sar Studies of Z Non 2 Enyl Acetate and Analogues

Influence of Double Bond Geometry on Biological Activity

The geometry of the double bond in pheromone molecules is a critical determinant of their biological activity. For most moth species, the specific configuration of the double bond, whether cis (Z) or trans (E), is crucial for recognition by the corresponding olfactory receptors. While no direct comparative studies on the biological activity of (Z)-Non-2-enyl acetate (B1210297) and its (E)-isomer have been found, research on other moth pheromones consistently demonstrates that geometric isomers can have drastically different effects.

In many cases, one isomer is highly attractive to conspecific males, while the other may be inactive or even inhibitory. This specificity is a key mechanism for reproductive isolation between closely related species that may use structurally similar compounds in their pheromone blends. For instance, studies on other acetate pheromones have shown that even minor alterations in the geometry of the double bond can lead to a significant loss of activity, as the molecule no longer fits precisely into the binding pocket of the specific pheromone receptor. The precise spatial arrangement of atoms dictated by the Z configuration of the double bond in (Z)-Non-2-enyl acetate is therefore presumed to be essential for its biological function in the species where it acts as a pheromone.

Role of Alkyl Chain Length and Functional Group Variations in Pheromonal Efficacy

The length of the alkyl chain and the nature of the functional group are fundamental to the pheromonal efficacy of acetate esters. While specific data for this compound is lacking, general principles derived from studies on other lepidopteran pheromones can be inferred.

A hypothetical study on this compound analogues could involve the synthesis and testing of compounds with varying chain lengths (e.g., C8, C10) and different functional groups (e.g., (Z)-Non-2-en-1-ol, (Z)-Non-2-enal). The expected outcome would be a narrow window of activity around the C9 acetate, highlighting the specificity of the pheromone-receptor system.

Receptor Binding Affinity and Ligand-Pheromone Receptor Interactions

The biological effect of a pheromone is initiated by its binding to a specific pheromone receptor (PR) located on the dendrites of olfactory sensory neurons in the insect's antenna. This binding event is a highly specific molecular recognition process, akin to a lock-and-key mechanism. The affinity of this compound for its cognate receptor is a key factor determining the sensitivity of the insect to this chemical signal.

While no studies have been identified that directly measure the binding affinity of this compound to a specific receptor, it is understood that this interaction is governed by a combination of forces, including hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding. The alkyl chain of the pheromone is thought to interact with hydrophobic amino acid residues in the binding pocket of the receptor, while the acetate group likely forms more specific interactions with polar residues.

To understand these interactions for this compound, researchers would need to first identify and clone the specific PR that detects this molecule from the target insect species. Subsequently, heterologous expression systems could be used to produce the receptor protein for in vitro binding assays with radiolabeled this compound and its analogues. Such studies would provide quantitative data on binding affinities (e.g., dissociation constants, Kd) and would be invaluable for understanding the molecular basis of its pheromonal activity.

Molecular Modeling and Computational Approaches to SAR

In the absence of experimental data, molecular modeling and computational chemistry offer powerful tools to predict and analyze the interactions between pheromones and their receptors. Homology modeling could be used to build a three-dimensional structure of the putative this compound receptor, based on the known structures of other insect PRs.

Once a model of the receptor is available, docking simulations can be performed to predict the binding mode of this compound within the receptor's binding pocket. These simulations can reveal key amino acid residues involved in the interaction and can help to explain the importance of the double bond geometry, chain length, and functional group. For example, docking studies could visualize how the (Z)-isomer fits snugly into the binding site, while the (E)-isomer might clash with certain residues, explaining a potential loss of activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a series of synthesized analogues of this compound. By correlating the structural properties of these molecules with their biological activity (if such data were available), a predictive model could be developed to aid in the design of novel, more potent, or more stable pheromone analogues for use in pest management.

Evolutionary Ecology of Pheromone Communication Systems Involving Z Non 2 Enyl Acetate

Phylogenetics of (Z)-Non-2-enyl Acetate (B1210297) Usage Across Species

The study of the phylogenetic distribution of pheromone components is crucial for understanding their evolutionary origins and diversification. By mapping the use of a particular compound onto a phylogenetic tree of related species, researchers can infer whether its use is an ancestral trait or a more recently evolved characteristic. This type of analysis can also reveal instances of convergent evolution, where unrelated species independently evolve the use of the same chemical signal.

Currently, there is a lack of comprehensive phylogenetic studies that specifically track the usage of (Z)-Non-2-enyl acetate across a broad range of insect taxa. While databases of insect pheromones may list species in which this compound has been identified, a formal phylogenetic analysis of its distribution is not available in the reviewed literature. Such an analysis would be invaluable in determining the evolutionary history of this particular chemical signal.

To illustrate the type of data required for such an analysis, the following conceptual table outlines how the presence or absence of this compound could be mapped across a hypothetical insect phylogeny.

| Species | Order | Family | Use of this compound |

| Species A | Lepidoptera | Tortricidae | Present (Major Component) |

| Species B | Lepidoptera | Tortricidae | Present (Minor Component) |

| Species C | Lepidoptera | Noctuidae | Absent |

| Species D | Coleoptera | Curculionidae | Present (Trace Amount) |

| Species E | Hymenoptera | Formicidae | Absent |

This table is for illustrative purposes only and does not represent actual research findings.

Co-evolution of Pheromones and Olfactory Receptors

The efficacy of a chemical signal is dependent on the presence of a specific receptor in the receiving organism that can detect it. The process of co-evolution between a pheromone and its corresponding olfactory receptor (OR) is a fundamental aspect of chemical communication. As a pheromone evolves, either through changes in its chemical structure or its relative abundance in a blend, there is selective pressure on the corresponding OR to adapt in order to maintain effective communication.

Research into the co-evolution of pheromones and ORs often involves identifying the specific receptors that bind to a particular pheromone and then comparing the genetic sequences of these receptors across closely related species. This can reveal patterns of positive selection that indicate rapid evolution in response to changes in the pheromone signal.

In the case of this compound, there is no specific research available that identifies the olfactory receptors responsible for its detection or examines their co-evolutionary history with the compound. This represents a significant gap in our understanding of the sensory mechanisms underlying the perception of this pheromone.

A hypothetical research finding in this area might be presented as follows:

| Olfactory Receptor | Species | Binding Affinity to this compound | Evidence of Positive Selection |

| OR-X1 | Species A | High | Yes |

| OR-X2 | Species B | Moderate | No |

| OR-Y1 | Species D | Low | Not Applicable |

This table is for illustrative purposes only and does not represent actual research findings.

Diversification of Pheromone Blends and Speciation

In many insect species, mate recognition is mediated not by a single pheromone compound, but by a precise blend of several chemicals. The relative ratios of these components are often species-specific and can act as a pre-zygotic isolating mechanism, preventing hybridization between closely related species. The diversification of these pheromone blends is therefore considered a significant driver of speciation in insects.

The role of this compound in the diversification of pheromone blends and its contribution to speciation remains uninvestigated. Research in this area would involve analyzing the pheromone blends of closely related species where this compound is a component. By comparing the relative amounts of this compound and other components in the blends, and correlating these differences with reproductive isolation, it would be possible to assess its role in the speciation process.

The following table provides a conceptual example of how the contribution of this compound to pheromone blend diversification could be studied.

| Species Pair | Geographic Distribution | Pheromone Blend Composition (% of this compound) | Level of Reproductive Isolation |

| Species A / Species B | Sympatric | 85% / 40% | High |

| Species F / Species G | Allopatric | 60% / 55% | Low |

This table is for illustrative purposes only and does not represent actual research findings.

Applications in Integrated Pest Management Ipm Research Utilizing Z Non 2 Enyl Acetate

Pheromone-Based Monitoring Strategies for Insect Populations

Pheromone-based monitoring is a cornerstone of IPM, allowing for early detection, population tracking, and the precise timing of control measures. Traps baited with synthetic pheromones are highly specific and sensitive tools for these purposes.

While (Z)-Non-2-enyl acetate (B1210297) is not identified as a key attractant for monitoring major agricultural or horticultural pests in published research, studies on other compounds demonstrate the principles and success of this strategy. For instance, monitoring the invasive box tree moth (Cydalima perspectalis) relies on a different set of compounds. Initial studies identified (Z)-11-hexadecenal and (E)-11-hexadecenal as the primary components of its sex pheromone. researchgate.netnih.govpherobank.com Lures containing these two aldehydes have been effective in monitoring the male moth population. nih.gov

Field research has been conducted to optimize trapping systems for C. perspectalis. In a study conducted in the boxwood forests of Georgia, the use of WitaTrap® Funnel traps baited with CYDAWIT® pheromone dispensers led to significant captures, demonstrating the effectiveness of pheromone-based monitoring for this pest. iobc-wprs.org The number of captured moths varied from 11 to 176 per trap, indicating the tool's utility in assessing population density over a large area. iobc-wprs.org

Table 1: Pheromone Components Identified for Monitoring Cydalima perspectalis

| Compound Name | Abbreviation | Role in Lure | Reference |

|---|---|---|---|

| (Z)-11-hexadecenal | Z11-16:Ald | Major Component | researchgate.netnih.gov |

| (E)-11-hexadecenal | E11-16:Ald | Major Component | researchgate.netnih.gov |

| (Z)-11-hexadecenol | Z11-16:OH | Behavioral Antagonist (Reduces Attractiveness) | nih.gov |

Mating Disruption Techniques Using (Z)-Non-2-enyl Acetate

Mating disruption is an IPM technique that involves permeating an area with a high concentration of a synthetic sex pheromone to prevent male insects from locating females, thereby disrupting mating and reducing the subsequent generation's population. researchgate.net This method is highly specific and environmentally benign. slu.se

There is no scientific evidence to support the use of this compound in mating disruption formulations for any pest. Research and commercial applications of mating disruption for pests like the box tree moth utilize the species-specific pheromones mentioned previously. Recent efforts in the United States to control the spread of C. perspectalis have included trials with mating disruption. vt.edu These programs use specially designed dispensers that release the moth's sex pheromone blend, creating a plume that confuses males. vt.eduebts.org

In a trial at a UK historical garden, the introduction of a mating disruption product (Box T Pro Press) significantly reduced caterpillar populations and damage. ebts.org The strategy successfully confused male moths, preventing them from finding females to mate and breaking the reproductive cycle. ebts.org This approach, integrated with monitoring and biological insecticides, exemplifies a modern IPM program. vt.eduebts.org Data from weekly trap checks in treated sites showed significantly lower densities of adult moths compared to untreated control sites. vt.edu

Attract-and-Kill Strategies for Pest Control

The attract-and-kill (or attracticide) method combines a chemical attractant, such as a pheromone, with a killing agent, like an insecticide, in a single formulation. nih.govresearchgate.net Pests are lured to a point source and neutralized upon contact, minimizing the widespread application of pesticides. researchgate.net

No research has been published on the development or use of this compound in attract-and-kill strategies. The effectiveness of this technique relies on a potent attractant that can successfully draw the target pest to the killing agent. Therefore, development focuses on the primary, most attractive components of a pest's pheromone blend. For many moths, these are specific long-chain acetates, aldehydes, or alcohols, but this compound has not been identified among them for economically important pests. The concept has been tested for other insects, such as combining the oviposition pheromone of Culex mosquitoes with a larvicide to create attractive and lethal breeding sites. nih.gov

Future Perspectives and Emerging Research Areas on Z Non 2 Enyl Acetate

Omics Technologies in Pheromone Research (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies is revolutionizing insect science by providing a comprehensive view of the molecular mechanisms that govern pheromone biology. researchgate.net For (Z)-Non-2-enyl acetate (B1210297), these approaches promise to elucidate the intricate processes from its biosynthesis to its perception and degradation.

Genomics: By sequencing the entire genome of an insect that produces (Z)-Non-2-enyl acetate, researchers can identify the genes encoding the specific enzymes involved in its biosynthetic pathway. This pathway likely begins with standard fatty acid metabolism, followed by specific desaturation, chain-shortening, reduction to an alcohol, and final acetylation. iastate.edu Genomic analysis helps pinpoint the specific desaturases, reductases, and acetyltransferases responsible for creating this C9 acetate. iastate.edunih.gov

Proteomics: This field focuses on the complete set of proteins produced by an organism. In pheromone research, proteomics can identify the enzymes actively expressed in the pheromone gland during production. researchgate.net By comparing the proteome of pheromone-producing glands with other tissues, scientists can confirm the function of proteins encoded by the genes identified through genomics. This approach can also uncover regulatory proteins that control the timing and quantity of this compound release.

Metabolomics: This is the study of the complete set of small-molecule chemicals (metabolites) within an organism. Metabolomic analysis of the pheromone gland can reveal the precursors and intermediate compounds in the this compound pathway. researchgate.net This can validate the proposed biosynthetic route and identify potential bottlenecks or regulatory points in the production chain.

The integration of these omics fields provides a powerful, systems-level understanding of pheromone biology, paving the way for novel pest control strategies that could, for example, use gene-editing technologies like CRISPR-Cas9 to disrupt pheromone production and render pest females unattractive to males. researchgate.net

| Omics Technology | Application in this compound Research | Potential Outcomes |

| Genomics | Sequencing the genome of the producing insect. | Identification of genes for desaturases, reductases, and acetyltransferases involved in the pheromone's biosynthetic pathway. |

| Proteomics | Analyzing the protein expression in pheromone glands. | Confirmation of enzyme function and discovery of regulatory proteins controlling pheromone release. |

| Metabolomics | Profiling the small-molecule metabolites in pheromone glands. | Validation of the biosynthetic pathway and identification of precursor molecules and metabolic chokepoints. |

Advanced Biosensors for Enhanced Pheromone Detection

The development of highly sensitive and specific biosensors for real-time detection of pheromones like this compound is a critical goal for precision agriculture. plantarchives.org These tools can enable early pest detection and precise monitoring, allowing for targeted interventions that reduce the reliance on broad-spectrum pesticides. plantarchives.org Emerging biosensor technologies are moving beyond traditional sticky traps to offer rapid, automated, and quantitative measurements.

Several promising platforms are being explored:

Electrochemical Biosensors: These devices measure changes in electrical properties when the target molecule interacts with a biological recognition element. mdpi.com For acetate detection, biosensors have been developed using immobilized enzymes or even whole microbial cells that metabolize the target compound, generating a measurable electrical signal. nih.govresearchgate.net Adapting such systems with insect-derived enzymes could create a specific sensor for this compound.

Odorant Binding Protein (OBP)-Based Biosensors: Insects detect pheromones with extraordinary sensitivity using a system of odorant binding proteins (OBPs) and pheromone receptors (PRs). mdpi.com Researchers are harnessing these biological components to create highly specific sensors. OBPs can be immobilized on transducer surfaces, such as those used in Surface Plasmon Resonance (SPR) imaging or on gravimetric resonators, to detect minute quantities of their target volatiles. nih.govmdpi.com

Gravimetric Resonators: Technologies like Capacitive Micromachined Ultrasonic Transducers (CMUT) use a resonating membrane coated with a biological recognition element, such as a pheromone receptor. mdpi.com When the pheromone molecule binds to the receptor, the mass of the membrane changes, altering its resonant frequency and generating a detectable signal. mdpi.com

These advanced biosensors could be integrated into "electronic nose" (e-nose) systems deployed in fields and greenhouses, providing farmers with real-time alerts about pest presence and population density. mdpi.com

| Biosensor Type | Detection Principle | Potential Application for this compound |

| Electrochemical | Measures electrical changes from enzymatic or microbial metabolism of the target. nih.gov | Real-time field monitoring of atmospheric concentrations. |

| OBP-Based | Uses immobilized Odorant Binding Proteins to specifically capture the pheromone. mdpi.com | High-specificity traps for early pest detection. |

| Gravimetric (CMUT) | Detects mass changes on a resonating membrane functionalized with pheromone receptors. mdpi.com | Highly sensitive, low-concentration detection for population surveillance. |

Sustainable Production of Pheromones for Agricultural Applications

The high cost and environmental impact of traditional chemical synthesis are significant barriers to the widespread adoption of pheromones in agriculture. engconfintl.org Biotechnological production methods using engineered microorganisms and plants offer a promising, sustainable, and potentially more cost-effective alternative. openaccessgovernment.org

Yeast Fermentation: Oleaginous yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica are being engineered as microbial cell factories to produce insect pheromones. nih.govfrontiersin.org These yeasts naturally produce fatty acids, which are the precursors to most moth pheromones. nih.gov By introducing genes from insects that encode for the specific enzymes (desaturases, fatty acyl reductases, acetyltransferases), the yeast's metabolic pathways can be reprogrammed to produce this compound. frontiersin.orgresearchgate.net This fermentation-based approach uses renewable feedstocks and can be scaled up for industrial production, significantly lowering costs. engconfintl.orgopenaccessgovernment.org

Plant-Based Biofactories: Plants are also being explored as "green factories" for pheromone production. dtu.dk Model plants like Nicotiana benthamiana can be transiently engineered to express the necessary biosynthetic genes, allowing for rapid testing and production of pheromones in their leaves. herts.ac.uk For larger-scale production, oilseed crops such as Camelina sativa are being stably transformed to produce and store pheromone precursors in their seeds. dtu.dk This approach could lead to plants that either serve as a source for pheromone extraction or are intercropped to release the pheromones directly into the field, a concept known as "plant-based dispensers."

These bio-based strategies are part of a "green chemistry" revolution in pheromone manufacturing, aiming to make these powerful pest management tools economically viable for a wider range of crops, including low-value row crops. dtu.dk

Interdisciplinary Research Integrating Chemical, Biological, and Ecological Aspects

A comprehensive understanding of this compound's function and application requires an interdisciplinary approach that bridges multiple scientific fields. nih.gov The integration of chemical analysis, neurophysiology, genetics, and field ecology provides a holistic picture of how this molecule mediates behavior and influences populations. nih.govcornell.edu

Chemical Ecology: This field investigates the chemical interactions between organisms. For this compound, this involves studying its role not just as a standalone signal but as part of a complex blend of semiochemicals (information-conveying chemicals). gsgillresearchinstitute.com Research may explore how its activity is affected by other pheromone components, host plant volatiles, or chemicals released by predators. nih.gov

Neurophysiology: Techniques like electroantennography (EAG) and single-sensillum recording (SSR) allow researchers to measure the response of an insect's antenna to specific compounds. nih.gov These methods can determine the precise sensitivity of a pest species to this compound and can be used to screen for potential synergistic or antagonistic compounds that enhance or inhibit its effect. A study on the related compound (E)-2-octenyl acetate, for example, used EAG to confirm that female antennae were highly sensitive to the pheromone. nih.gov

Behavioral and Field Studies: Laboratory assays, such as olfactometer tests, can quantify the attractiveness of this compound to insects. nih.gov Ultimately, field trials are essential to validate its effectiveness in real-world conditions for applications like population monitoring or mating disruption. nih.gov

By combining these approaches, researchers can decipher the complete chemical conversation, from the emission of the signal by one insect to the behavioral response in another, all within a complex ecological context. cornell.edunih.gov This integrated knowledge is crucial for developing robust and reliable pheromone-based pest management strategies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。